molecular formula C18H18N4O2 B2862466 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide CAS No. 2094834-38-3

2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide

Cat. No. B2862466
CAS RN: 2094834-38-3
M. Wt: 322.368
InChI Key: SKECDIZDXRBDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide, also known as C16, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyridine carboxamide derivatives and has been investigated for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as protein kinase C, which is involved in cell growth and proliferation, and glycogen synthase kinase-3β, which is involved in glucose metabolism and insulin signaling. 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide also modulates the activity of various signaling pathways such as the MAPK/ERK pathway, which is involved in cell survival and proliferation, and the PI3K/AKT pathway, which is involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide also regulates glucose metabolism and insulin sensitivity by modulating the activity of various enzymes and signaling pathways. In addition, 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide in lab experiments is its high potency and selectivity towards its target molecules. 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide also exhibits good solubility in various solvents, which makes it easy to work with in lab experiments. However, one of the limitations of using 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide is its potential toxicity towards normal cells, which requires careful dose optimization and toxicity assessment.

Future Directions

There are several future directions for the research and development of 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide. One of the potential areas of application is in the treatment of cancer, where 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide can be used in combination with other chemotherapeutic agents to enhance their efficacy. Another potential area of application is in the treatment of neurodegenerative diseases, where 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide can be used to reduce oxidative stress and inflammation. In addition, further studies are needed to understand the mechanism of action of 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits potent anticancer activity, regulates glucose metabolism and insulin sensitivity, and exhibits neuroprotective effects. However, careful dose optimization and toxicity assessment are required due to its potential toxicity towards normal cells. Further studies are needed to understand the mechanism of action of 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide and to optimize its pharmacological properties for clinical use.

Synthesis Methods

2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide can be synthesized by a multistep process involving the reaction of pyridine-4-carboxylic acid with oxalyl chloride, followed by reaction with 2-amino-2-methyl-1-propanol to form the oxalyl chloride ester. The ester is then reacted with pyridine-4-carboxylic acid hydrazide to form the corresponding hydrazide. Finally, the hydrazide is reacted with 4-(bromomethyl)benzonitrile to form 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide.

Scientific Research Applications

2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. It has been shown to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells. 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide also has the potential to be used as an antidiabetic agent by regulating glucose metabolism and insulin sensitivity. In addition, 2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide has been investigated for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-cyano-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c19-11-16-10-15(5-8-21-16)18(23)22(13-17-2-1-9-24-17)12-14-3-6-20-7-4-14/h3-8,10,17H,1-2,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKECDIZDXRBDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC2=CC=NC=C2)C(=O)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.